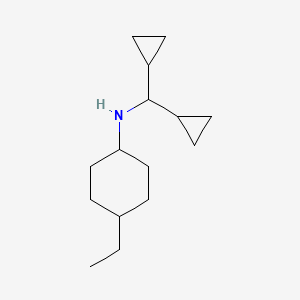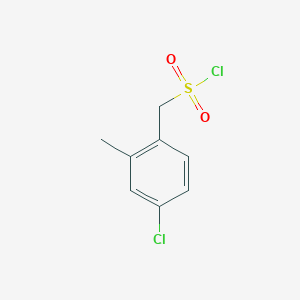![molecular formula C11H14N4OS B13254119 1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine is a heterocyclic compound that features a thiophene ring linked to a 1,2,4-oxadiazole moiety, which is further connected to a piperazine ring.
Preparation Methods
The synthesis of 1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates in the presence of aqueous sodium hydroxide.
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with piperazine under suitable conditions to form the final compound.
Chemical Reactions Analysis
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine can be compared with other thiophene and oxadiazole derivatives:
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Oxadiazole derivatives: Compounds like tioxazafen, which contain oxadiazole rings, are used as nematicides.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(piperazin-1-ylmethyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4OS/c1-2-9(17-7-1)11-13-10(14-16-11)8-15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2 |
InChI Key |
LQBQLCLJMPLYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NOC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254038.png)


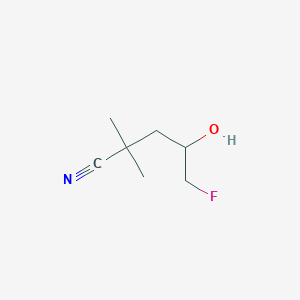

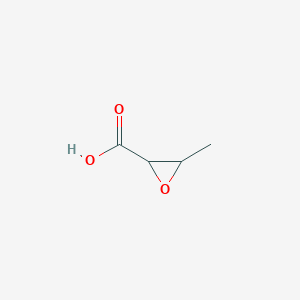
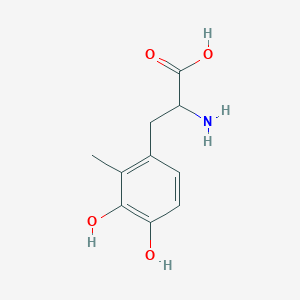

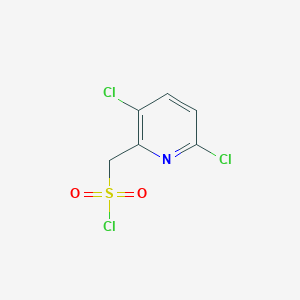
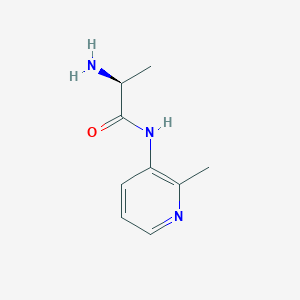
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
